
Mercurous ion
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Overview
Description
The mercurous ion (Hg₂²⁺) is a dimeric species consisting of two Hg⁺ ions bonded covalently via overlapping 6s orbitals . This unique bonding stabilizes the ion in a diamagnetic state, distinguishing it from monoatomic ions like Cu⁺ or Ag⁺. Mercurous compounds, such as mercurous chloride (Hg₂Cl₂, calomel) and mercurous bromide (Hg₂Br₂), are historically significant in electrochemistry and analytical chemistry due to their low solubility and redox properties . The equilibrium Hg₂²⁺ ⇌ Hg²⁺ + Hg⁰ (K = 166) highlights its propensity for disproportionation, a critical factor in its reactivity and environmental behavior .
Chemical Reactions Analysis
Disproportionation Reactions
One of the hallmark reactions of the mercurous ion is its disproportionation, which can be represented as follows:
\ce2Hg22+−>Hg(l)+Hg2+
This reaction illustrates that two moles of mercurous ions yield one mole of elemental mercury and one mole of mercuric ion. This process often occurs in acidic solutions or under specific conditions that favor the formation of elemental mercury.
Reaction with Chloride Ions
When mercurous ions react with chloride ions, they form mercurous chloride, also known as calomel:
\ceHg22+(aq)+2Cl−(aq)<=>Hg2Cl2(s)
Mercurous chloride precipitates as a white solid, which is significant in analytical chemistry for its use in titrations and as a reference electrode.
Reaction with Aqueous Ammonia
The interaction of mercurous chloride with aqueous ammonia leads to a disproportionation reaction:
\ceHg2Cl2(s)+2NH3(aq)−>Hg(l)+HgNH2Cl(s)+NH4+(aq)+Cl−(aq)
This reaction produces metallic mercury and a white precipitate of mercury(I) amidochloride.
Reaction with Sodium Hydroxide
Mercurous ions react with sodium hydroxide to yield black mercury metal and yellow mercury(II) oxide:
\ceHg22+(aq)+2OH−(aq)−>Hg(l)+HgO(s)+H2O(l)
This reaction demonstrates the basicity of sodium hydroxide and its ability to reduce mercurous ions.
Interaction with Hydrogen Sulfide
The reaction between mercurous ions and hydrogen sulfide forms black mercury(I) sulfide:
\ceHg22+(aq)+H2S(aq)<=>HgS(s)+2H+(aq)
Mercury(I) sulfide is notable for its low solubility and is often used in qualitative analysis.
Research Findings on this compound
Recent studies have highlighted the electrochemical behavior of mercurous ions, particularly in interactions with sulfhydryl compounds. These interactions are crucial for understanding the environmental behavior and toxicity of mercury species. For instance, research indicates that the presence of reduced glutathione can influence the oxidation states of mercury, leading to the formation of both mercurous and mercuric ions in solution .
Additionally, investigations into the reduction dynamics of aqueous mercuric ions have shown that conditions such as pH can significantly affect the production of elemental mercury from mercuric sources . These findings are vital for developing remediation strategies for mercury contamination in aquatic environments.
Q & A
Basic Research Questions
Q. How is the mercurous ion (Hg₂²⁺) distinguished from mercuric ion (Hg²⁺) in analytical chemistry?
Methodological Answer:
- Use UV-Vis spectroscopy to identify characteristic absorption peaks. This compound exhibits a distinct peak at 238 nm, whereas mercuric disulfite complexes shift to 234 nm under sulfite-rich conditions .
- Confirm oxidation states: Hg₂²⁺ contains two Hg atoms each at +1 oxidation state (charge divided by 2), while Hg²⁺ is a single +2 ion. This can be validated via redox titration or X-ray photoelectron spectroscopy (XPS) .
Q. What are the common methods for synthesizing mercurous compounds?
Methodological Answer:
- Reduce mercuric salts (e.g., Hg(NO₃)₂) with mild reducing agents like SO₂, which converts Hg²⁺ to Hg₂²⁺ in acidic conditions .
- Precipitate mercurous chloride (Hg₂Cl₂) by mixing Hg²⁺ solutions with chloride ions under controlled pH to avoid disproportionation .
Q. Why does the this compound (Hg₂²⁺) exhibit unique stability in aqueous solutions?
Methodological Answer:
- The dimeric structure (Hg–Hg bond) stabilizes Hg₂²⁺, minimizing dissociation into Hg⁺. Stability is pH- and ligand-dependent: in sulfite-rich environments, rapid disproportionation occurs, forming Hg⁰ and Hg²⁺ .
- Use stability constants (log K) to quantify equilibrium between Hg₂²⁺ and other species under varying ionic strengths .
Advanced Research Questions
Q. What experimental challenges arise in determining the kinetics of this compound disproportionation?
Methodological Answer:
- Disproportionation reactions (e.g., Hg₂²⁺ → Hg⁰ + Hg²⁺) occur rapidly (within 5 seconds in sulfite systems), requiring stopped-flow spectrophotometry or cold-vapor atomic absorption spectroscopy (CVAAS) for real-time monitoring .
- Account for competing pathways: enzymatic oxidation by peroxidase follows pseudo-first-order kinetics (k = 1.44 × 10⁴ M⁻¹s⁻¹), distinct from sulfite-induced mechanisms .
Q. How can conflicting spectroscopic data on this compound speciation be resolved?
Methodological Answer:
- Resolve spectral overlaps (e.g., 238 nm vs. 234 nm peaks) by coupling UV-Vis with ion chromatography (IC) to separate Hg₂²⁺ from sulfite complexes .
- Validate speciation using density functional theory (DFT) calculations to model electronic transitions and compare with experimental spectra .
Q. What electrochemical methods are used to study redox mechanisms involving Hg₂²⁺?
Methodological Answer:
- Differential pulse voltammetry (DPV) tracks Hg₂²⁺ oxidation: a two-electron transfer (Hg⁰ → Hg²⁺ via Hg₂²⁺) shows distinct peak areas and half-widths compared to one-electron processes .
- Use rotating disk electrodes (RDE) to study mass transport limitations in Hg₂²⁺/Hg²⁺ redox couples under varying ligand concentrations .
Q. How does the presence of ligands influence the stability and reactivity of Hg₂²⁺?
Methodological Answer:
- Cyanide (CN⁻) stabilizes Hg₂²⁺ by forming HgCN⁺ complexes, slowing disproportionation. Monitor ligand effects via kinetic isotope experiments or cyclic voltammetry .
- In environmental systems, inorganic ligands (Cl⁻, SO₃²⁻) dominate Hg₂²⁺ speciation, while organic ligands (e.g., humic acids) promote colloidal stabilization .
Q. What are the implications of Hg₂²⁺ disproportionation in environmental mercury cycling?
Methodological Answer:
- Disproportionation generates Hg⁰ (volatile) and Hg²⁺ (bioavailable), influencing methylation potential in wetlands. Quantify pathways using isotope tracers (e.g., ¹⁹⁹Hg) .
- Model Hg₂²⁺ stability in anoxic vs. oxic conditions: sulfidic environments favor HgS precipitation, while aerobic systems promote Hg⁰ evasion .
Q. Contradictions and Research Gaps
- Kinetic Pathways : Sulfite-induced disproportionation () vs. enzymatic oxidation ( ) suggests multiple pathways dependent on environmental catalysts. Further studies should isolate enzyme-free systems to clarify mechanisms.
- Speciation Conflicts : Spectral shifts (238 nm vs. 234 nm) indicate competing complexes. Advanced hyphenated techniques (e.g., LC-ICP-MS) are needed for unambiguous identification .
Comparison with Similar Compounds
Structural and Bonding Differences
- Mercurous vs. Cuprous Ions: Unlike monoatomic Cu⁺, Hg₂²⁺ forms a covalent Hg-Hg bond (bond length ~2.5 Å) due to the overlap of singly filled 6s orbitals. This dimeric structure explains its diamagnetic nature, whereas isolated Cu⁺ would exhibit paramagnetism .
- Mercurous vs. Mercuric Ions: Hg₂²⁺ is a +1 oxidation state dimer, while Hg²⁺ is a monoatomic +2 ion. Mercuric compounds (e.g., HgCl₂) are more reactive and toxic due to higher solubility and stronger oxidizing capacity .
Stability and Disproportionation
- Equilibrium Dynamics : Hg₂²⁺ disproportionates readily in aqueous solutions (K = 166), forming Hg²⁺ and elemental mercury (Hg⁰). This contrasts with Ag⁺, which remains stable in solution without disproportionation .
- Environmental Reactivity : In flue gas desulfurization (FGD) systems, sulfite ions induce rapid disproportionation of Hg₂²⁺, yielding Hg⁰ and Hg(SO₃)₂²⁻ complexes. This behavior differs from Hg²⁺, which forms stable sulfite complexes .
Detection Methods
- Thiocyanate-Ferric System : Hg₂²⁺ enhances ferric ion (Fe³⁺) reduction in the presence of thiocyanate (SCN⁻), forming Fe²⁺ detectable via o-phenanthroline (pD = 5.0) or dimethylglyoxime (pD = 4.7). Interfering ions include Cu²⁺, Co²⁺, and PtCl₆²⁻ .
- Comparison with Mercuric Ion Detection : Hg²⁺ is typically detected using dithizone or atomic spectroscopy, methods requiring higher sensitivity due to its lower redox activity .
Toxicity Profile
- Lower Liposolubility : Hg⁺ (as Hg₂²⁺) exhibits reduced bioavailability compared to Hg²⁺, limiting its ability to cross biological barriers like the blood-brain barrier. This results in lower neurotoxicity .
- Environmental Persistence : While Hg²⁺ bioaccumulates in aquatic food chains, Hg₂²⁺’s tendency to disproportionate into Hg⁰ (volatile) and Hg²⁺ complicates its environmental impact assessment .
Data Tables
Table 1: Key Properties of Mercurous Ion and Comparators
Table 2: Detection Methods and Interferences
Analyte | Method | Sensitivity (pD) | Major Interferences | Reference |
---|---|---|---|---|
Hg₂²⁺ | SCN⁻ + Fe³⁺ → Fe²⁺ detection | 5.0 (o-phenanthroline) | Cu²⁺, Co²⁺, PtCl₆²⁻ | |
Hg²⁺ | Dithizone complexation | 6.2 | Pb²⁺, Cd²⁺ |
Properties
Molecular Formula |
Hg2+2 |
---|---|
Molecular Weight |
401.18 g/mol |
IUPAC Name |
mercury(1+) |
InChI |
InChI=1S/2Hg/q2*+1 |
InChI Key |
BGARROUSYWXSED-UHFFFAOYSA-N |
Canonical SMILES |
[Hg+].[Hg+] |
Origin of Product |
United States |
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